3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
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Description
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . Another potential target could be the Sphingosine-1 phosphate receptor-1 (S1P1) .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the activation of S1P1 maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .
Biochemical Pathways
Indazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s solubility, lipophilicity, and other physicochemical properties can impact its bioavailability .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that alter enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect overall metabolic activity and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through various targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGBCYHMJSRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646258 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787580-93-2 |
Source
|
Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.